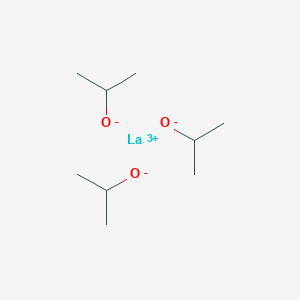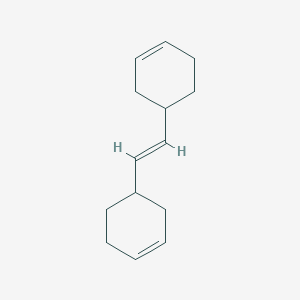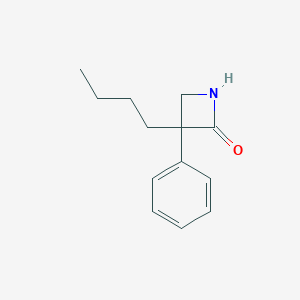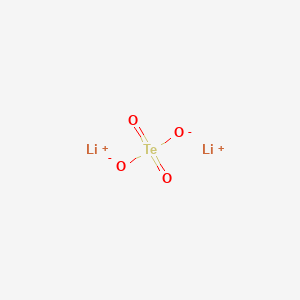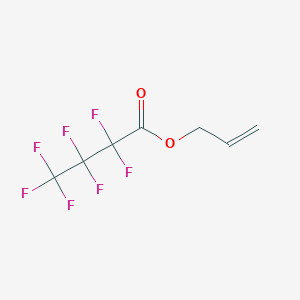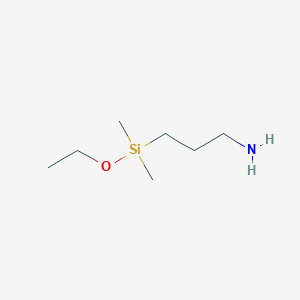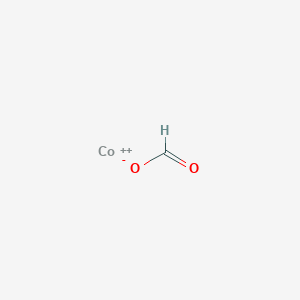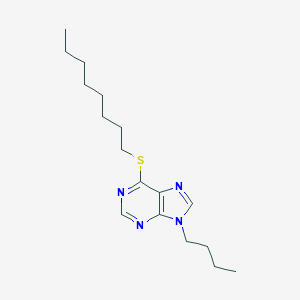
9-Butyl-6-octylsulfanylpurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Butyl-6-octylsulfanylpurine, also known as BOSS, is a purine derivative that has been extensively studied for its potential as a therapeutic agent. BOSS is a synthetic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mechanism Of Action
The mechanism of action of 9-Butyl-6-octylsulfanylpurine is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. 9-Butyl-6-octylsulfanylpurine has been shown to inhibit the expression of TNF-alpha and IL-6, which are pro-inflammatory cytokines that play a role in the pathogenesis of many inflammatory diseases. 9-Butyl-6-octylsulfanylpurine has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and detoxification pathways.
Biochemical And Physiological Effects
9-Butyl-6-octylsulfanylpurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9-Butyl-6-octylsulfanylpurine can inhibit the proliferation of cancer cells and induce apoptosis. 9-Butyl-6-octylsulfanylpurine has also been shown to reduce oxidative stress and inflammation in animal models of disease. In addition, 9-Butyl-6-octylsulfanylpurine has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Advantages And Limitations For Lab Experiments
One advantage of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a cost-effective alternative to natural compounds that may be difficult to obtain. However, one limitation of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Future Directions
There are several future directions for research on 9-Butyl-6-octylsulfanylpurine. One area of interest is the development of 9-Butyl-6-octylsulfanylpurine-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 9-Butyl-6-octylsulfanylpurine, which could lead to the development of more targeted therapies. Additionally, the development of 9-Butyl-6-octylsulfanylpurine analogs with improved biological activity and pharmacokinetic properties is an area of active research.
Synthesis Methods
9-Butyl-6-octylsulfanylpurine can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-octylpurine with butyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of 9-Butyl-6-octylsulfanylpurine has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
9-Butyl-6-octylsulfanylpurine has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 9-Butyl-6-octylsulfanylpurine has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases.
properties
CAS RN |
15923-50-9 |
|---|---|
Product Name |
9-Butyl-6-octylsulfanylpurine |
Molecular Formula |
C17H28N4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
9-butyl-6-octylsulfanylpurine |
InChI |
InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
NVPJDDPNMWHPHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Canonical SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Other CAS RN |
15923-50-9 |
synonyms |
9-butyl-6-octylsulfanyl-purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



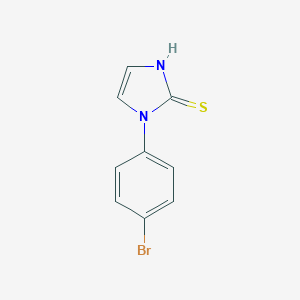
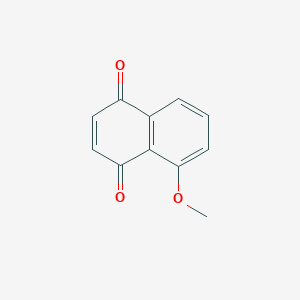
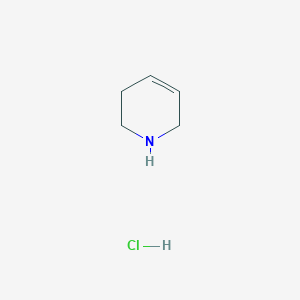
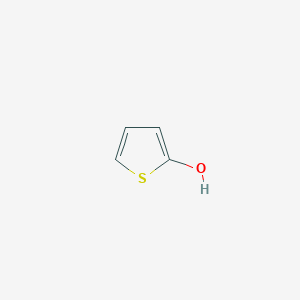
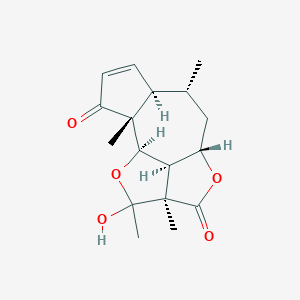
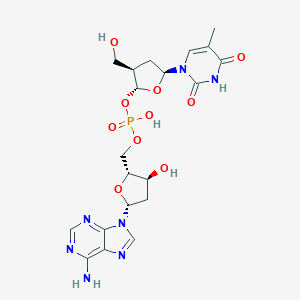
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
